
Copper--ytterbium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper–ytterbium (1/1) is a compound that combines copper and ytterbium in a 1:1 ratio Ytterbium is a rare earth element, part of the lanthanide series, known for its unique electronic properties Copper, on the other hand, is a well-known transition metal with excellent electrical and thermal conductivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper–ytterbium (1/1) can be synthesized through various methods, including solid-state reactions and metallurgical processes. One common method involves the direct reaction of copper and ytterbium metals at high temperatures in an inert atmosphere to prevent oxidation. The reaction is typically carried out in a vacuum or under an inert gas such as argon.
Industrial Production Methods: In industrial settings, the production of copper–ytterbium (1/1) may involve more sophisticated techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture of the two metals and can be scaled up for large-scale production. The resulting alloy is then cooled and processed into the desired form.
Análisis De Reacciones Químicas
Types of Reactions: Copper–ytterbium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with oxygen to form oxides of copper and ytterbium. It can also participate in redox reactions where copper and ytterbium change their oxidation states.
Common Reagents and Conditions:
Oxidation: Reacts with oxygen at elevated temperatures to form copper oxide and ytterbium oxide.
Reduction: Can be reduced using hydrogen or other reducing agents to revert to the metallic state.
Substitution: Reacts with halogens to form halides of copper and ytterbium.
Major Products:
Oxides: Copper oxide (CuO) and ytterbium oxide (Yb2O3).
Halides: Copper halides (CuX) and ytterbium halides (YbX3), where X can be fluorine, chlorine, bromine, or iodine.
Aplicaciones Científicas De Investigación
Copper–ytterbium (1/1) has several applications in scientific research due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of specialized alloys and materials with enhanced electrical and thermal conductivity.
Mecanismo De Acción
The mechanism by which copper–ytterbium (1/1) exerts its effects is primarily through its electronic properties. Copper’s high electrical conductivity combined with ytterbium’s unique electronic configuration allows for efficient electron transfer processes. This makes the compound an effective catalyst in various reactions. Additionally, the compound’s ability to form stable complexes with other molecules enhances its utility in biological and medical applications.
Comparación Con Compuestos Similares
Copper–yttrium (1/1): Another compound combining copper with a rare earth element, yttrium. It shares some properties with copper–ytterbium (1/1) but differs in its electronic and magnetic characteristics.
Copper–lanthanum (1/1): Combines copper with lanthanum, another lanthanide. This compound is known for its catalytic properties but has different stability and reactivity compared to copper–ytterbium (1/1).
Uniqueness: Copper–ytterbium (1/1) stands out due to the specific electronic properties of ytterbium, which can exist in multiple oxidation states. This allows for more versatile applications in catalysis and electronic materials. Additionally, the compound’s stability and ability to form various complexes make it a valuable material in scientific research and industrial applications.
Propiedades
Número CAS |
12659-21-1 |
|---|---|
Fórmula molecular |
CuYb |
Peso molecular |
236.59 g/mol |
Nombre IUPAC |
copper;ytterbium |
InChI |
InChI=1S/Cu.Yb |
Clave InChI |
GFAHANIWTVRKHX-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Yb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


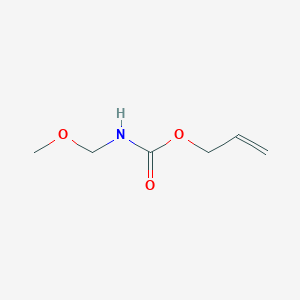
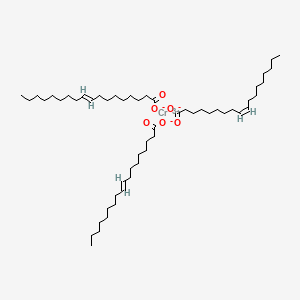
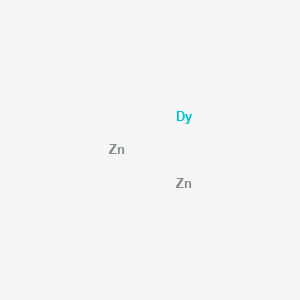
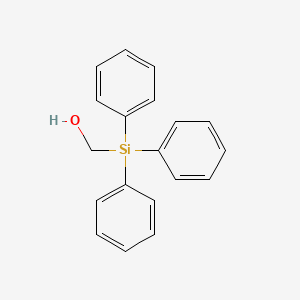
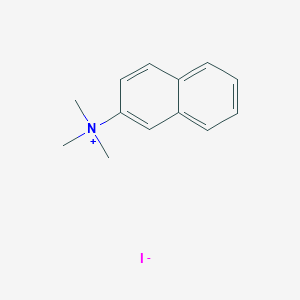
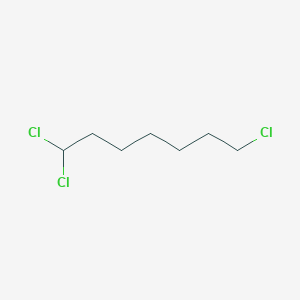
![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)
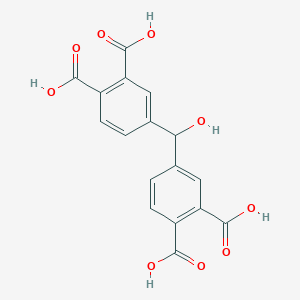

![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)
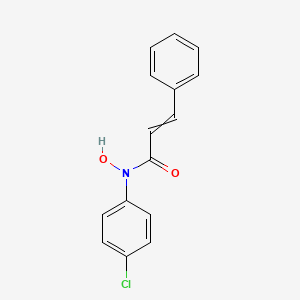
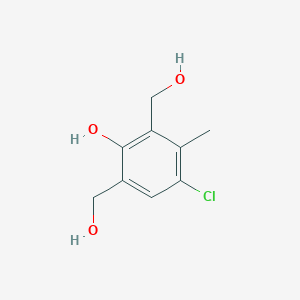
![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)
